molecular formula C8H5FO3 B2767168 3-Fluoro-2-formylbenzoic acid CAS No. 1269496-37-8

3-Fluoro-2-formylbenzoic acid

Cat. No. B2767168
CAS RN: 1269496-37-8
M. Wt: 168.123
InChI Key: JJJVNKHHFHSRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-formylbenzoic acid is a chemical compound with the molecular formula C8H5FO3 . It is a solid substance at room temperature . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular weight of this compound is 168.12 . The InChI code for this compound is 1S/C8H5FO3/c9-7-3-1-2-5 (8 (11)12)6 (7)4-10/h1-4H, (H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . .

Scientific Research Applications

Anaerobic Transformation and Microbial Degradation

One study explored the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols to elucidate the mechanism of transformation. The research highlighted the transformation of 2-fluorophenol and 3-fluorophenol leading to the accumulation of fluorobenzoic acids, providing insights into microbial degradation pathways in anaerobic environments (Genthner, Townsend, & Chapman, 1989).

Tautomeric Equilibrium in Boronic Acids

Another study focused on the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles, revealing diverse molecular structures and the influence of fluorine on the stability and properties of these compounds. This research contributes to our understanding of boronic acid derivatives in synthetic chemistry (Luliński et al., 2007).

Synthesis of Heterocyclic Compounds

Research on the transformations of 2-formylbenzoic acid has led to the synthesis of phthalides and isoindolinones, demonstrating the potential of 3-Fluoro-2-formylbenzoic acid derivatives in the synthesis of complex organic molecules. This work highlights the application in the synthesis of enantioenriched compounds, relevant for the development of pharmaceuticals and fine chemicals (Niedek et al., 2016).

Material Science and Design

Studies on solvatomorphism in 3-Fluorobenzoylaminophenyl 3-Fluorobenzoate explore the interplay of hydrogen bonds and weak intermolecular interactions, including those involving fluorine. This research contributes to our understanding of molecular design and material properties, which is crucial for developing new materials with tailored features (Chopra & Row, 2006).

Antifungal Activity

The antifungal activity of formylphenylboronic acids, including derivatives of this compound, has been studied, revealing significant potential against a variety of fungal strains. This research is crucial for the development of new antifungal agents, highlighting the importance of fluorinated compounds in pharmaceutical applications (Borys et al., 2019).

Safety and Hazards

The compound is classified as a hazard under the GHS07 classification . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-2-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJVNKHHFHSRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.